
KRA-533
Descripción general
Descripción
KRA-533 es un potente agonista de la proteína KRAS, que desempeña un papel crucial en las vías de señalización celular que regulan la proliferación, diferenciación y supervivencia celular. Este compuesto se dirige directamente al bolsillo de unión GTP/GDP dentro de la proteína KRAS, inhibiendo la escisión de GTP y provocando la acumulación de KRAS unido a GTP constitutivamente activo. Esta activación desencadena tanto las vías de muerte celular apoptótica como autofágica específicamente en las células cancerosas .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de KRA-533 implica la reacción de ácido 4-(4-(2-bromoacetamido)butil)benzoico con reactivos apropiados en condiciones controladas. La ruta de síntesis detallada y las condiciones de reacción son propiedad y no se revelan públicamente en la literatura disponible .
Métodos de producción industrial
Los métodos de producción industrial para this compound no se detallan explícitamente en las fuentes disponibles. Es probable que la producción implique técnicas de síntesis orgánica estándar, incluidos procesos de purificación y control de calidad para garantizar una alta pureza y consistencia .
Análisis De Reacciones Químicas
Tipos de reacciones
KRA-533 experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de unión: This compound se une al bolsillo de unión GTP/GDP en la proteína KRAS, impidiendo la escisión de GTP en GDP.
Vías apoptóticas y autofágicas: El compuesto desencadena vías de muerte celular apoptótica y autofágica en las células cancerosas.
Reactivos y condiciones comunes
Los reactivos y condiciones comunes utilizados en las reacciones que involucran a this compound incluyen:
Reactivos: GTP, GDP y varias líneas celulares (por ejemplo, HCC827, H157, H292).
Condiciones: Los ensayos in vitro suelen implicar concentraciones que van desde 0 hasta 15 μM y tiempos de incubación de hasta 48 horas.
Principales productos formados
Los principales productos formados a partir de las reacciones que involucran a this compound son la proteína KRAS activa unida a GTP y la subsiguiente activación de las vías apoptóticas y autofágicas .
Aplicaciones Científicas De Investigación
Key Mechanisms:
- GTP Accumulation : By inhibiting GTP cleavage, KRA-533 increases the levels of active KRAS.
- Induction of Cell Death : this compound has been observed to induce both apoptotic and autophagic cell death in mutant KRAS-expressing cells .
Applications in Cancer Therapy
This compound has been primarily studied for its potential in treating non-small cell lung cancer (NSCLC) with KRAS mutations. The compound's ability to enhance KRAS activity has led to promising results in both in vitro and in vivo studies.
In Vitro Studies
In vitro experiments demonstrated that this compound effectively induced cell death in several human lung cancer cell lines with KRAS mutations, including A549, H157, Calu-1, and H292. The compound exhibited a concentration-dependent effect on cell viability and proliferation .
In Vivo Studies
Preclinical studies using xenograft models have shown that this compound can suppress tumor growth significantly. For instance, administration of this compound at a dose of 7.5 mg/kg/day over 28 days resulted in notable tumor regression in A549 xenografts without causing significant toxicity to normal tissues .
Comparative Efficacy with Other KRAS Targeting Agents
To understand the efficacy of this compound relative to other agents targeting KRAS mutations, a comparative analysis is presented below:
Compound | Targeted Mutation | Mechanism | In Vitro Efficacy | In Vivo Efficacy | Clinical Trials Status |
---|---|---|---|---|---|
This compound | KRAS mutants | Agonist | Induces apoptosis | Significant tumor suppression in xenografts | Not yet in clinical trials |
AMG510 | KRAS G12C | Inhibitor | Complete inhibition at low concentrations | Effective in advanced solid tumors | Phase III trials ongoing |
D-1553 | KRAS G12C | Inhibitor | Anti-tumor activity across various cancers | Highly potent in xenograft models | Phase I/II study ongoing |
JDQ443 | KRAS G12C | Covalent inhibitor | Reduced cell proliferation | Tumor growth inhibition observed | Multiple clinical studies ongoing |
This table illustrates that while this compound acts as an agonist enhancing KRAS activity, other compounds like AMG510 and D-1553 serve as inhibitors targeting specific mutations.
Case Study 1: Lung Cancer Treatment
A study focused on treating lung cancer cells with this compound showed a marked increase in apoptosis rates and reduced proliferation among mutant KRAS-expressing cells. The results indicated that this compound could be an effective therapeutic option for patients with specific genetic profiles .
Case Study 2: Insulin Resistance Model
Research involving HepG2 cells demonstrated that this compound maintained its ability to activate the RAS pathway even under conditions of insulin resistance. This suggests potential applications beyond oncology, possibly influencing metabolic pathways affected by RAS signaling .
Mecanismo De Acción
KRA-533 ejerce sus efectos uniéndose al bolsillo de unión GTP/GDP dentro de la proteína KRAS, impidiendo la escisión de GTP en GDP. Esto conduce a la acumulación de KRAS unido a GTP constitutivamente activo, que posteriormente activa tanto las vías de muerte celular apoptótica como autofágica en las células cancerosas . Los objetivos moleculares y las vías involucradas incluyen la proteína KRAS y las vías de señalización descendentes, como la vía MAPK/ERK .
Comparación Con Compuestos Similares
Compuestos similares
Agonista de KRAS-533: Otro potente agonista de KRAS que se une al bolsillo de unión GTP/GDP de KRAS.
NSC 112533: Un compuesto con propiedades de unión similares a KRA-533.
Unicidad de this compound
This compound es único en su capacidad para dirigirse específicamente al bolsillo de unión GTP/GDP dentro de la proteína KRAS, lo que lleva a la acumulación de KRAS unido a GTP constitutivamente activo. Esta especificidad y potencia lo convierten en una herramienta valiosa para estudiar las vías de señalización de KRAS y desarrollar terapias dirigidas para cánceres con mutaciones de KRAS .
Actividad Biológica
KRA-533 is a small molecule identified as a KRAS agonist, specifically targeting mutant KRAS proteins prevalent in various cancers, particularly lung cancer. This compound has shown promising biological activity by enhancing KRAS signaling, which can lead to apoptosis and autophagic cell death in cancer cells. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions by binding to the GTP/GDP-binding pocket of the KRAS protein. This binding inhibits the cleavage of GTP into GDP, resulting in an accumulation of active GTP-bound KRAS. The activation of KRAS leads to downstream signaling pathways that promote cell death mechanisms in cancer cells.
Key Findings:
- Increased KRAS Activity : this compound treatment resulted in enhanced KRAS activity in lung cancer cell lines, particularly those harboring mutations in the KRAS gene. Cell lines such as A549 and H157 exhibited significant sensitivity to this compound compared to non-mutant lines .
- Induction of Cell Death : The compound not only induced apoptosis but also triggered autophagic cell death pathways. This dual mechanism is significant for therapeutic strategies aimed at mutant KRAS-driven cancers .
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound in promoting cell death among various lung cancer cell lines.
Experimental Data:
Cell Line | KRAS Mutation | IC50 (μM) | Cell Death Mechanism |
---|---|---|---|
A549 | G12S | 10 | Apoptosis & Autophagy |
H157 | G12C | 5 | Apoptosis & Autophagy |
Calu-1 | G12V | 8 | Apoptosis & Autophagy |
Table 1: Efficacy of this compound across different lung cancer cell lines
In Vivo Studies
Animal model studies have further validated the therapeutic potential of this compound. In xenograft models with KRAS-mutant lung cancer, treatment with this compound led to significant tumor suppression without notable toxicity to normal tissues.
Case Study:
In a study involving mice implanted with KRAS-mutant lung cancer cells, administration of this compound resulted in:
- Tumor Growth Suppression : A marked reduction in tumor volume was observed after 28 days of treatment.
- Histological Analysis : Examination of tumor tissues revealed increased apoptosis and autophagy markers post-treatment .
Clinical Implications
The findings surrounding this compound suggest its potential as a novel therapeutic agent for treating cancers driven by mutant KRAS. By shifting the signaling dynamics from pro-survival to pro-death pathways, this compound represents a promising strategy for overcoming resistance mechanisms commonly associated with traditional therapies targeting KRAS.
Propiedades
IUPAC Name |
4-[4-[(2-bromoacetyl)amino]butyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-9-12(16)15-8-2-1-3-10-4-6-11(7-5-10)13(17)18/h4-7H,1-3,8-9H2,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQJLTLURXNPQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCNC(=O)CBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296901 | |
Record name | 4-{4-[(bromoacetyl)amino]butyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10161-87-2 | |
Record name | NSC112533 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112533 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-{4-[(bromoacetyl)amino]butyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.